molecular formula C46H48N2O8 B137287 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol CAS No. 137893-48-2

5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

Cat. No.: B137287
CAS No.: 137893-48-2
M. Wt: 756.9 g/mol
InChI Key: GMLBVLXDRNJFGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC-661755 involves several steps, starting from methyl 3,5-dimethoxybenzoate. The synthetic route includes the following key steps :

    Reduction: Methyl 3,5-dimethoxybenzoate is reduced using lithium aluminum hydride to produce benzyl alcohol.

    Oxidation: The benzyl alcohol is then oxidized using Swern oxidant to yield benzaldehyde.

    Cyclization: The benzaldehyde undergoes cyclization with ammonium formate catalyzed by palladium, followed by treatment with acetic anhydride and phosphorus oxychloride to form dihydroisoquinoline.

    Reduction and Cleavage: The dihydroisoquinoline is reduced with lithium aluminum hydride to produce a tetrahydro derivative, which is then cleaved using boron tribromide to yield a dihydroxy compound.

    Benzylation and Iodination: The dihydroxy compound is benzylated with benzyl bromide and cesium carbonate, followed by iodination with iodine and silver sulfate to produce the desired isoquinoline intermediate.

Chemical Reactions Analysis

NSC-661755 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as Swern oxidant.

    Reduction: Reduction reactions using lithium aluminum hydride are crucial in its synthesis.

    Substitution: Benzylation and iodination are examples of substitution reactions that the compound undergoes during its synthesis.

Common reagents used in these reactions include lithium aluminum hydride, Swern oxidant, ammonium formate, palladium, acetic anhydride, phosphorus oxychloride, boron tribromide, benzyl bromide, cesium carbonate, iodine, and silver sulfate. The major products formed from these reactions are intermediates that lead to the final isoquinoline structure of NSC-661755 .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of NSC-661755 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in viral replication and cellular processes. Further research is needed to elucidate the precise molecular mechanisms by which NSC-661755 exerts its effects .

Comparison with Similar Compounds

NSC-661755 can be compared with other similar compounds, such as Michellamine A and Michellamine C, which share similar structural features and potential therapeutic applications . These compounds also exhibit antiviral properties and have been studied for their effects on cellular morphology and viral replication. The uniqueness of NSC-661755 lies in its specific chemical structure and the particular synthetic route used to produce it.

Similar compounds include:

These compounds share structural similarities with NSC-661755 and have been studied for their potential therapeutic applications.

Properties

CAS No.

137893-48-2

Molecular Formula

C46H48N2O8

Molecular Weight

756.9 g/mol

IUPAC Name

5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3

InChI Key

GMLBVLXDRNJFGR-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

137893-48-2

Synonyms

michellamine A
michellamine B
michellamine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Reactant of Route 2
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Reactant of Route 3
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Reactant of Route 4
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Reactant of Route 5
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Reactant of Route 6
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

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